1-(5-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile
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Overview
Description
1-(5-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is a chemical compound that features a fluoropyridine moiety attached to a cyclobutane ring with a nitrile group
Preparation Methods
The synthesis of 1-(5-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile typically involves multiple steps, starting with the preparation of the fluoropyridine precursor. One common method involves the reaction of 5-fluoropyridine with suitable reagents to introduce the desired functional groups. The cyclobutane ring can be formed through cyclization reactions, often using cyclobutanone derivatives. The nitrile group is introduced through cyanation reactions, which can be achieved using reagents such as sodium cyanide or potassium cyanide under controlled conditions .
Chemical Reactions Analysis
1-(5-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Scientific Research Applications
1-(5-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: Due to its unique structural properties, the compound is investigated for use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its potential as a biochemical probe
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with target proteins, influencing their activity. The nitrile group can also participate in covalent bonding with nucleophilic residues in proteins, leading to modulation of their function .
Comparison with Similar Compounds
1-(5-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile can be compared with other fluoropyridine derivatives and cyclobutane-containing compounds:
Similar Compounds: Examples include 1-(5-Fluoropyridin-2-yl)piperazine and 1-(5-Fluoropyridin-2-yl)piperidine, which share the fluoropyridine moiety but differ in their ring structures.
Uniqueness: The presence of both the fluoropyridine and cyclobutane moieties in this compound imparts unique chemical and biological properties, making it distinct from other related compounds
Properties
Molecular Formula |
C10H7FN2O |
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Molecular Weight |
190.17 g/mol |
IUPAC Name |
1-(5-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H7FN2O/c11-7-1-2-9(13-5-7)10(6-12)3-8(14)4-10/h1-2,5H,3-4H2 |
InChI Key |
HKYCHRVEIZAJJC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1(C#N)C2=NC=C(C=C2)F |
Origin of Product |
United States |
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